molecular formula C22H24F4N2O3 B2827542 N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide CAS No. 1687763-67-2

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2827542
CAS No.: 1687763-67-2
M. Wt: 440.439
InChI Key: LPGXAXZGPRVUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a 4-(trifluoromethyl)phenoxyacetamide moiety. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a valuable subject for study.

Preparation Methods

The synthesis of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluoro and methoxy substituents, and coupling with the phenoxyacetamide group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Substituents: The 3-fluoro-4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the piperidine derivative with 4-(trifluoromethyl)phenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions bearing fluorine atoms, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving fluorinated compounds.

    Biology: The compound’s biological activity can be explored in various assays to understand its potential as a therapeutic agent.

    Medicine: Research may focus on its pharmacological properties, including its potential use in treating certain diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide stands out due to its unique combination of substituents. Similar compounds might include:

  • N-{1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
  • N-{1-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide

These compounds share structural similarities but differ in the specific substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O3/c1-30-20-7-2-15(12-19(20)23)13-28-10-8-17(9-11-28)27-21(29)14-31-18-5-3-16(4-6-18)22(24,25)26/h2-7,12,17H,8-11,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXAXZGPRVUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.